Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Overview
Description
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a fused ring system consisting of pyrazole and pyrimidine rings.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been identified as strategic compounds for optical applications .
Mode of Action
It’s known that the compound’s photophysical properties can be tuned by electron-donating groups (edgs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
The compound’s interaction with its targets likely influences several biochemical pathways, given its potential applications in optical technologies .
Result of Action
The compound’s potential applications in optical technologies suggest it may have significant effects at the molecular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . For instance, the compound’s photophysical properties can be tuned by electron-donating groups (EDGs) at position 7 on the fused ring . This suggests that the compound’s action may be influenced by the presence of certain chemical groups in its environment.
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is aldose reductase, a key enzyme in the polyol pathway. This compound has been shown to inhibit aldose reductase activity, which can be beneficial in managing complications related to diabetes . Additionally, this compound interacts with various proteins and biomolecules, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and enhance the inhibitory effect.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involving receptor tyrosine kinases such as tropomyosin receptor kinases (Trks). By inhibiting these kinases, this compound can modulate cellular responses to growth factors and other extracellular signals . Furthermore, it affects gene expression by altering the activity of transcription factors and other regulatory proteins. This can lead to changes in cellular metabolism, proliferation, and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound’s structure allows it to fit into the active sites of enzymes and receptors, forming stable complexes that inhibit their activity. For example, its interaction with aldose reductase involves binding to the enzyme’s active site, preventing the conversion of glucose to sorbitol . Additionally, this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key residues in the CDK active site .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its inhibitory activity over extended periods . Its degradation products can also have biological activity, which may contribute to the overall effects observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways. At higher doses, it can induce toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role as an inhibitor of aldose reductase in the polyol pathway . Additionally, the compound can affect metabolic flux by altering the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels, influencing overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its subsequent localization to target sites . The distribution of this compound can also be influenced by its interactions with cellular membranes and other structural components, affecting its accumulation and bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is often directed to particular cellular compartments, such as the nucleus or mitochondria, where it exerts its effects on target biomolecules . This localization is facilitated by targeting signals and post-translational modifications that guide the compound to specific organelles . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazole with various 1,3-biselectrophilic substrates, such as β-dicarbonyl compounds . A common method includes the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones, followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but scalable methods often involve the use of cyclocondensation reactions with β-dicarbonyl compounds under controlled conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-Pyrazole-3-carboxylic acid
- 1,2,4-Triazole-3-carboxylic acid
- 3-Amino-4-pyrazolecarboxylic acid
- Pyrimidine-2-carboxylic acid
Comparison: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its fused ring system, which imparts distinct biological activities and chemical properties. Compared to similar compounds, it often exhibits higher potency and selectivity in its biological applications .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYVPKNVKSTVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365572 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25940-35-6 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was the 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide synthesized?
A2: The synthesis of this compound was achieved through a multi-step process. Initially, ethyl 5-amino-1H-pyrazole-4-carboxylate was reacted with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione to form the pyrazolo[1,5-a]pyrimidine ring system. This intermediate was then saponified using sodium hydroxide. Finally, the target compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was obtained by reacting the resulting carboxylic acid with dimethylamine. []
Q2: What is the significance of determining the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide?
A3: Determining the crystal structure of this compound is crucial for understanding its three-dimensional conformation and potential interactions with biological targets. This information can be invaluable for structure-based drug design and optimization, potentially leading to derivatives with enhanced potency and selectivity against specific cancer types. []
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